DI-N-DECYL SULPHONE
Overview
Description
1-(Decane-1-sulfonyl)decane is an organic compound characterized by the presence of a sulfonyl group attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Decane-1-sulfonyl)decane can be synthesized through the sulfonation of decane. The process typically involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to form the sodium salt of decane-1-sulfonic acid. This intermediate can then be further reacted with decane to form 1-(Decane-1-sulfonyl)decane .
Industrial Production Methods: Industrial production of 1-(Decane-1-sulfonyl)decane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Decane-1-sulfonyl)decane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(Decane-1-sulfonyl)decane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Decane-1-sulfonyl)decane involves its interaction with molecular targets such as cell membranes and proteins. The sulfonyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s behavior in biological systems. Pathways involved include membrane disruption and modulation of protein function .
Comparison with Similar Compounds
- Sodium 1-decanesulfonate
- 1-Octanesulfonic acid sodium salt
- 1-Heptanesulfonic acid sodium salt
- Dodecane-1-sulfonic acid sodium salt
Comparison: 1-(Decane-1-sulfonyl)decane is unique due to its specific chain length and the presence of the sulfonyl group, which imparts distinct chemical and physical properties. Compared to shorter or longer chain sulfonates, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-decylsulfonyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCCDLGCOFZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597967 | |
Record name | 1-(Decane-1-sulfonyl)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500026-38-0 | |
Record name | 1-(Decane-1-sulfonyl)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.